BenzaMide, 2-Mercapto-N-(phenylMethyl)- BenzaMide, 2-Mercapto-N-(phenylMethyl)-
Brand Name: Vulcanchem
CAS No.: 13156-90-6
VCID: VC0174643
InChI:
SMILES:
Molecular Formula: C14H13NOS
Molecular Weight: 243.32412

BenzaMide, 2-Mercapto-N-(phenylMethyl)-

CAS No.: 13156-90-6

Cat. No.: VC0174643

Molecular Formula: C14H13NOS

Molecular Weight: 243.32412

* For research use only. Not for human or veterinary use.

BenzaMide, 2-Mercapto-N-(phenylMethyl)- - 13156-90-6

Specification

CAS No. 13156-90-6
Molecular Formula C14H13NOS
Molecular Weight 243.32412

Introduction

Chemical Structure and Identification

BenzaMide, 2-Mercapto-N-(phenylMethyl)- is characterized by a thiol-containing benzamide structure with a benzyl substituent on the nitrogen atom. The compound combines aromatic functionality with mercapto and amide groups, making it an interesting candidate for various chemical applications.

Identification Parameters

ParameterValueSource
CAS Number13156-90-6
Molecular FormulaC14H13NOS
Molecular Weight243.32412
IUPAC Standard InChIKeyMGUJYIZVBZQBDM-UHFFFAOYSA-N
SMILES NotationC(NCC1=CC=CC=C1)(=O)C1=CC=CC=C1S

The structural composition includes a benzene ring bearing a mercapto (-SH) group, connected to a carbonyl group that forms an amide linkage with a benzylamine moiety. This arrangement creates a molecule with interesting chemical reactivity patterns and potential for diverse applications .

Physical Properties

Understanding the physical properties of BenzaMide, 2-Mercapto-N-(phenylMethyl)- is essential for predicting its behavior in various chemical processes and applications. The following table summarizes the key physical properties of this compound:

PropertyValueMethodSource
Physical StateSolidExperimental
Melting Point105-107 °CExperimental
Boiling Point443.9±38.0 °CPredicted
Density1.198±0.06 g/cm³Predicted
Predicted pKa5.96±0.43Computational

The compound presents as a solid at standard temperature and pressure, with a relatively high melting point indicating strong intermolecular interactions, likely due to hydrogen bonding capabilities of both the mercapto and amide functional groups .

Structural Characteristics and Bonding

The structure of BenzaMide, 2-Mercapto-N-(phenylMethyl)- features several key functional groups that contribute to its chemical reactivity:

Functional Groups

  • Mercapto group (-SH): Located at the ortho position of the benzamide, this group provides reducing properties and can participate in various nucleophilic reactions .

  • Amide linkage: The central amide bond connects the thiosalicylic acid portion with the benzylamine moiety, providing rigidity and hydrogen bonding capability to the molecule .

  • Benzyl group: The N-phenylmethyl substituent adds hydrophobicity and offers potential for π-π interactions in biological systems.

The arrangement of these groups creates a molecule with multiple reaction sites, allowing it to participate in diverse chemical transformations including nucleophilic addition, coordination chemistry, and hydrogen bonding interactions .

Synthesis Methods

Based on the synthesis approaches for similar compounds found in the research literature, several potential synthetic routes for BenzaMide, 2-Mercapto-N-(phenylMethyl)- can be proposed:

Reactivity and Chemical Properties

The reactivity of BenzaMide, 2-Mercapto-N-(phenylMethyl)- is largely governed by its functional groups:

Metal Coordination Capability

The combination of thiol and amide functionalities suggests potential for metal coordination, particularly with transition metals such as copper, zinc, and silver, making this compound a potential ligand for organometallic chemistry .

Related Compounds and Comparative Analysis

Several structurally related compounds provide insight into the potential properties and applications of BenzaMide, 2-Mercapto-N-(phenylMethyl)-:

2-Mercapto-N-methylbenzamide

Property2-Mercapto-N-methylbenzamideBenzaMide, 2-Mercapto-N-(phenylMethyl)-
CAS Number20054-45-913156-90-6
Molecular FormulaC8H9NOSC14H13NOS
Molecular Weight167.23243.32
Melting Point94-96 °C105-107 °C
ApplicationAxitinib intermediateNot specifically documented

2-Mercapto-N-methylbenzamide features a simpler N-methyl group compared to the N-benzyl group in our target compound, resulting in lower molecular weight and slightly different physical properties .

N-(1,1-dimethylethyl)-2-mercapto-benzamide

This tert-butyl derivative (CAS 155754-94-2) represents another structural analog, featuring a bulkier but less aromatic N-substituent compared to the phenylmethyl group .

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